Morpholine-4-carboxamide

Description

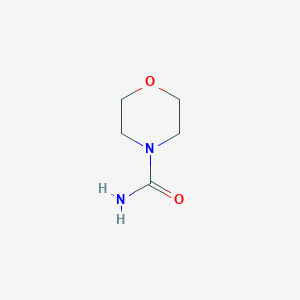

Structure

3D Structure

Properties

IUPAC Name |

morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWFSTHEYLJLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175930 | |

| Record name | Morpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-02-3 | |

| Record name | 4-Morpholinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Basic Properties of Morpholine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-4-carboxamide, a derivative of the versatile morpholine scaffold, is a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, detailed experimental protocols for their determination, and a summary of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the core basic properties of this compound.

Structural and General Information

| Property | Value | Source |

| IUPAC Name | This compound | [N/A] |

| Synonyms | 4-Morpholinecarboxamide, N-Carbamoylmorpholine | [N/A] |

| CAS Number | 2158-02-3 | [1] |

| Molecular Formula | C₅H₁₀N₂O₂ | [1] |

| Molecular Weight | 130.15 g/mol | [1][2] |

| Appearance | White to light yellow solid | [N/A] |

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed by experimental determination.

| Property | Value | Method | Source |

| Melting Point | 128 °C | Experimental | [2] |

| Boiling Point | Not available | - | - |

| logP (calculated) | -1.13 to -1.2 | Computational | [N/A] |

| pKa (predicted) | Not available | - | - |

| Solubility | Soluble in water and various organic solvents (qualitative) | General Observation | [N/A] |

Experimental Protocols

Accurate and reproducible experimental data are the foundation of scientific research. This section provides detailed methodologies for the determination of key physicochemical properties of this compound and a representative synthetic protocol.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the reaction of morpholine with a carbamoylating agent. One such approach utilizes 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent, which is generally safer and easier to handle.[3]

Procedure:

-

Activation of Morpholine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1'-carbonyldiimidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF). To this solution, add a solution of morpholine (1.0 equivalent) in anhydrous THF dropwise at room temperature with stirring. Stir the reaction mixture at room temperature for 1-2 hours to form the morpholine-1-carbonyl-1H-imidazole intermediate.

-

Amination: In a separate flask, prepare a solution of aqueous ammonia (e.g., 28-30% NH₄OH) (2.0 equivalents). Slowly add the ammonia solution to the reaction mixture containing the activated morpholine.

-

Work-up and Purification: Stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Remove the THF under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.[3]

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. The capillary method is a standard and widely used technique.

Procedure:

-

Sample Preparation: Finely powder a small amount of dry this compound. Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Measurement: Heat the apparatus slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point. Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Determination of Boiling Point

While this compound is a solid at room temperature, a boiling point could be determined under reduced pressure to avoid decomposition. A micro-scale method is suitable for this purpose.

Procedure:

-

Sample Preparation: Place a small amount of this compound into a small test tube (fusion tube).

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

Heating: Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil). Heat the bath gradually.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

Determination of Solubility

Assessing the solubility of a compound in various solvents is crucial for its formulation and delivery.

Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, hexane).

-

Measurement: To a known volume (e.g., 1 mL) of each solvent in a separate vial, add a small, weighed amount of this compound.

-

Equilibration: Vigorously stir or shake the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Analysis: After equilibration, visually inspect for any undissolved solid. If the solid has completely dissolved, add more solute until saturation is reached. The concentration of the saturated solution can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after filtering out any excess solid. The solubility is then expressed in units such as mg/mL or mol/L.

Determination of pKa

The pKa value indicates the acidity or basicity of a compound and is critical for understanding its ionization state at different pH values. Potentiometric titration is a common method for its determination.

Procedure:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound. Add the titrant in small increments and record the pH after each addition.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. Specifically, the pKa is the pH at which half of the compound is in its ionized form.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its membrane permeability and overall ADME properties. The shake-flask method is the traditional approach.

Procedure:

-

Phase Preparation: Prepare a mixture of n-octanol and water and allow the two phases to become mutually saturated by vigorous shaking followed by separation.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: Separate the n-octanol and water layers by centrifugation. Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Activity and Signaling Pathways

This compound has been identified as a polymerase chain inhibitor.[2] It exerts its effect by inhibiting the activity of DNA polymerases, enzymes crucial for DNA replication. The proposed mechanism involves the binding of the compound to the DNA template strand, which in turn prevents the polymerase from adding new nucleotides to the growing DNA chain, thereby halting DNA synthesis.[2] This mode of action suggests potential therapeutic applications in conditions characterized by rapid cell proliferation, such as cancer.[2]

Mechanism of DNA Polymerase Inhibition.

Experimental and Characterization Workflow

The systematic characterization of a novel compound like this compound is a multi-step process. The following diagram illustrates a logical workflow for its physicochemical profiling.

Physicochemical Characterization Workflow.

Conclusion

This compound is a compound with established biological activity and potential for further development. This technical guide has provided a detailed overview of its core basic properties and the experimental methodologies required for their characterization. The structured presentation of quantitative data, coupled with detailed protocols and illustrative diagrams, is intended to facilitate further research and development efforts in the field of medicinal chemistry. The provided workflows offer a systematic approach to the characterization of this and other novel small molecules.

References

The Physicochemical Landscape of Morpholine-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboxamide, a derivative of the versatile morpholine scaffold, is a compound of growing interest in medicinal chemistry and drug discovery. Its unique structural combination of a morpholine ring and a carboxamide group confers upon it a distinct set of physicochemical and biological properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the exploration and application of this promising molecule.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2158-02-3 | [1][2] |

| Molecular Formula | C₅H₁₀N₂O₂ | [2] |

| Molecular Weight | 130.15 g/mol | [2] |

| Appearance | White to light yellow solid | |

| Melting Point | 128 °C | [2] |

| SMILES | C1COCCN1C(=O)N | [2] |

| InChI | InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |

| InChI Key | ZKWFSTHEYLJLEL-UHFFFAOYSA-N | |

| Storage Temperature | 10°C - 25°C | [2] |

Experimental Protocols

Synthesis of this compound

Two common and reproducible methods for the synthesis of this compound are outlined below. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Method 1: Reaction of Morpholine with Urea

This method is a direct and atom-economical approach.[1]

-

Materials: Morpholine, Urea.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine morpholine (1.0 equivalent) and urea (1.2 equivalents).

-

Heat the mixture to 120-130 °C.

-

Maintain this temperature for 4-6 hours, monitoring the evolution of ammonia gas.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Method 2: Reaction of Morpholine with an Isocyanate Precursor (in situ generation)

This method involves the in situ generation of an isocyanate from a primary amide, which then reacts with morpholine.[3]

-

Materials: Formamide, Morpholine, Oxidizing agent (e.g., Phenyliodine(III) diacetate - PIDA), Acetonitrile.

-

Procedure:

-

To a solution of formamide (1.0 equivalent) in acetonitrile, add morpholine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., PIDA, 1.1 equivalents) in acetonitrile.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the polar this compound by GC-MS can be challenging. A derivatization step to form a more volatile and thermally stable derivative is often employed for sensitive and reliable quantification. The following protocol is based on the derivatization of the related compound, morpholine, to N-nitrosomorpholine.[4][5][6]

-

Sample Preparation (Aqueous Sample):

-

Derivatization:

-

Liquid-Liquid Extraction:

-

GC-MS Conditions:

-

GC System: Agilent 7890A or equivalent.[5]

-

MS System: Agilent 5975C MSD or equivalent.[5]

-

Column: DB-1701 (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

-

Injection Volume: 1 µL.[5]

-

Inlet Temperature: 250°C.[5]

-

Carrier Gas: Helium at a constant flow of 2 mL/min.[5]

-

Oven Temperature Program: Initial temperature 100°C (hold 4 min), ramp to 120°C at 10°C/min (hold 3 min), then ramp to 250°C at 20°C/min (hold 5 min).[5]

-

MS Source Temperature: 230°C.[5]

-

MS Quadrupole Temperature: 150°C.[5]

-

Ionization Mode: Electron Impact (EI) at 70 eV.[5]

-

Detection: Selected Ion Monitoring (SIM) for characteristic ions of the derivative.[5]

-

Biological Activity and Mechanisms of Action

This compound has been identified as a biologically active molecule with potential therapeutic applications, primarily attributed to its role as an inhibitor of several key cellular processes.[2]

DNA Polymerase Inhibition

This compound acts as a polymerase chain inhibitor.[2] It is proposed to bind to the DNA template strand, thereby sterically hindering the DNA polymerase enzyme from adding new nucleotides to the growing primer strand.[2][8] This inhibition of DNA synthesis makes it a compound of interest for hyperproliferative diseases such as cancer.[2][9]

Inhibition of Caspase Activation

The compound has been shown to inhibit caspase activation.[2] Caspases are a family of proteases that play a crucial role in the execution of apoptosis (programmed cell death).[10][11][12] By inhibiting the caspase cascade, this compound may interfere with the apoptotic process, a mechanism that could have implications in various diseases. The specific caspases targeted and the precise mechanism of inhibition are areas for further investigation.

Interaction with Cannabinoid Receptor 2 (CB2)

This compound has been found to bind to the Cannabinoid Receptor 2 (CB2).[2] The CB2 receptor is primarily expressed on immune cells and is involved in modulating inflammation and immune responses.[13][14] Agonism at the CB2 receptor is generally associated with anti-inflammatory and immunomodulatory effects.[15] This interaction suggests potential therapeutic applications for this compound in inflammatory conditions such as psoriasis and arthritis.[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows associated with this compound.

Caption: Mechanism of DNA Polymerase Inhibition by this compound.

Caption: Inhibition of the Caspase Activation Cascade by this compound.

Caption: CB2 Receptor Signaling Pathway Activated by this compound.

Caption: General Workflow for the Synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 2158-02-3 | FM131592 [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abeomics.com [abeomics.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Caspase - Wikipedia [en.wikipedia.org]

- 13. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 14. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What are CB2 modulators and how do they work? [synapse.patsnap.com]

Morpholine-4-carboxamide (CAS 2158-02-3): A Technical Guide for Drug Development Professionals

An In-depth Overview of Physicochemical Properties, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of Morpholine-4-carboxamide (CAS 2158-02-3), a heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a consolidated resource on its chemical properties, synthesis methodologies, and known biological activities.

Core Physicochemical Properties

This compound is a white to light yellow solid with a molecular formula of C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol .[1][2][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2158-02-3 | [1][2][3][4][5] |

| Molecular Formula | C₅H₁₀N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 130.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Morpholinecarboxamide, AI3-61349 | [2][4] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 128 °C | [2] |

| Boiling Point | 252.7 °C at 760 mmHg | [4] |

| Density | 1.216 g/cm³ | [4] |

| Flash Point | 106.7 °C | [4] |

| Refractive Index | 1.504 | [4] |

| Vapor Pressure | 0.019 mmHg at 25 °C | [4] |

| Storage Temperature | 2-8°C or 10-25°C, in a well-closed container | [2][3][5] |

| SMILES | C1COCCN1C(=O)N | [1][2] |

| InChI | InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | [1][4] |

| InChI Key | ZKWFSTHEYLJLEL-UHFFFAOYSA-N | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several established organic chemistry reactions. As a secondary amine and carboxamide, it exhibits typical reactivity, including salt formation with acids, alkylation, and condensation reactions with aldehydes or ketones.[1]

Synthesis Methodologies

Several synthetic routes have been proposed for this compound and its derivatives:

-

Direct Amide Formation: This involves the reaction of morpholine with a suitable carboxylic acid derivative.

-

Multicomponent Reactions (e.g., Ugi Reaction): The Ugi reaction allows for the formation of morpholine derivatives from simpler precursors in a single step.[1]

-

Chichibabin Reaction: This reaction can be used for the amination of heterocyclic compounds.[1]

A generalized workflow for the synthesis and purification of this compound is depicted below.

Biological Activity and Potential Applications

Research indicates that this compound exhibits significant biological activity, primarily as a polymerase chain inhibitor.[1][2] This activity suggests potential therapeutic applications in areas where the control of DNA replication is beneficial, such as in cancer treatment.[1]

Mechanism of Action

This compound is reported to inhibit the activity of DNA polymerases by binding to the DNA template strand.[1][2] This binding prevents the enzyme from adding nucleotides to the primer strand, thereby halting DNA synthesis.[2] Additionally, it has been shown to inhibit caspase activation and histone protein acetylation, which may contribute to its anti-cancer properties.[2] Some studies also suggest that it binds to the cannabinoid receptor 2 (CB2), indicating potential therapeutic effects in inflammatory diseases.[2]

The proposed inhibitory action on DNA polymerase is illustrated in the following diagram.

Potential Therapeutic Applications

-

Oncology: Due to its inhibitory effects on DNA polymerase, this compound and its derivatives are being investigated as potential anti-cancer agents.[1]

-

Inflammatory Diseases: Its interaction with the CB2 receptor suggests a possible role in treating inflammatory conditions like psoriasis and arthritis.[2]

-

Drug Development Scaffold: The morpholine ring is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[6][7] this compound can serve as a versatile building block for the synthesis of more complex and potent therapeutic agents.[1]

Experimental Protocols

General Synthesis Protocol via Ugi Multicomponent Reaction

The Ugi four-component condensation is a powerful tool for the synthesis of α-aminoacyl amide derivatives.[4]

Materials:

-

An appropriate aldehyde

-

An amine (e.g., morpholine)

-

A carboxylic acid

-

An isocyanide

-

Solvent (e.g., methanol, dichloromethane)

Procedure:

-

Dissolve the amine and aldehyde in the chosen solvent.

-

Stir the mixture to allow for the formation of the imine.

-

Add the carboxylic acid and the isocyanide to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

General DNA Polymerase Inhibition Assay (Radiometric)

This assay measures the incorporation of a radiolabeled deoxynucleotide triphosphate (dNTP) into a DNA strand.

Materials:

-

Purified DNA polymerase

-

DNA template-primer (e.g., poly(dA)-oligo(dT))

-

Radiolabeled dNTP (e.g., [³H]-dTTP)

-

Unlabeled dNTPs

-

Reaction buffer

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, DNA template-primer, and unlabeled dNTPs.

-

Add varying concentrations of this compound to the experimental tubes and the vehicle control to the control tubes.

-

Pre-incubate the mixtures at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the DNA polymerase and the radiolabeled dNTP.

-

Incubate for a specific time at the optimal temperature.

-

Stop the reaction by adding cold TCA.

-

Precipitate the DNA on ice.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and ethanol.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound.

General Caspase Activity Assay (Fluorometric)

This assay detects the activity of caspases, which are key enzymes in apoptosis.

Materials:

-

Cell lysate from cells treated with this compound

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)

-

Reaction buffer

-

96-well microplate

-

Fluorometer

Procedure:

-

Prepare cell lysates from both treated and untreated cells.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add a standardized amount of protein from each lysate to the reaction buffer.

-

Add the fluorogenic caspase substrate to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths at various time points.

-

Calculate the rate of substrate cleavage, which is proportional to the caspase activity.

General Histone Acetylation Assay (ELISA-based)

This assay quantifies the level of histone acetylation in cells.

Materials:

-

Histone extracts from cells treated with this compound

-

Primary antibody specific for acetylated histones (e.g., anti-acetyl-H3)

-

HRP-conjugated secondary antibody

-

Coating buffer

-

Wash buffer

-

Blocking buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Extract histones from treated and untreated cells.

-

Coat the wells of a microplate with the histone extracts.

-

Wash the wells and block non-specific binding sites.

-

Add the primary antibody and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Incubate and wash the wells again.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution and measure the absorbance at the appropriate wavelength.

-

The absorbance is proportional to the amount of acetylated histones.

A generalized workflow for the biological evaluation of this compound as an enzyme inhibitor is presented below.

Conclusion

This compound is a promising molecule for drug discovery, particularly in the field of oncology. Its role as a DNA polymerase inhibitor, coupled with its effects on other cellular processes like apoptosis and histone acetylation, makes it a compound of significant interest. The morpholine scaffold provides a solid foundation for the development of derivatives with improved potency and pharmacokinetic profiles. Further research, including the development of specific and detailed experimental protocols, is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to aid researchers in their exploration of this compound and its future applications in medicine.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Ugi Reaction [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 7. scientificupdate.com [scientificupdate.com]

Morpholine-4-carboxamide: A Comprehensive Technical Guide on its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-4-carboxamide, a versatile heterocyclic compound, has garnered interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its synthesis, discovery, and known biological activities. Detailed experimental protocols for its preparation are presented, alongside a summary of its physicochemical properties. The document elucidates its role as a DNA polymerase inhibitor and its potential interaction with the cannabinoid receptor 2 (CB2). While the precise historical discovery of this compound is not marked by a singular event, its emergence as a valuable scaffold in synthetic chemistry is well-recognized. This guide aims to serve as a comprehensive resource for researchers engaged in the exploration of morpholine-containing compounds for therapeutic applications.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates. This compound, incorporating both the morpholine moiety and a carboxamide functional group, represents a simple yet intriguing molecule with potential biological activities. Its structural features make it a valuable building block for the synthesis of more complex derivatives. This guide delves into the core aspects of this compound, from its synthesis to its biological implications.

Discovery and Historical Context

The first synthesis of this compound is not definitively documented in a landmark publication. Its origins likely trace back to the mid-20th century, emerging from routine explorations of morpholine and urea derivatives by organic chemists. The straightforward synthetic routes available would have made it an accessible compound for early researchers. Initially, it was likely regarded more as a chemical intermediate or a building block for more complex structures rather than a compound with a specific biological target. Its significance has grown as the importance of the morpholine scaffold in drug discovery has become more appreciated.

Synthesis of this compound

Two primary methods have been established for the synthesis of this compound. These methods are detailed below, offering scalable and efficient routes to this compound.

Method 1: Reaction of Morpholine with Urea

This method provides a direct and atom-economical approach to the synthesis of this compound.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine morpholine (1.0 equivalent) and urea (1.2 equivalents).

-

Heat the reaction mixture to 120-130 °C.

-

Maintain this temperature for 4-6 hours, observing the evolution of ammonia gas. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Triturate the resulting solid with a suitable solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.

-

Collect the solid product by filtration, wash it with the same solvent, and dry it under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Method 2: Reaction of Morpholine with a Phosgene Equivalent followed by Amination

This two-step method involves the formation of an intermediate, morpholine-4-carbonyl chloride, which is then reacted with ammonia.

Experimental Protocol:

Step 1: Synthesis of Morpholine-4-carbonyl chloride

-

In a suitable reaction vessel, dissolve morpholine hydrochloride in an inert solvent such as toluene.

-

Introduce phosgene gas or a phosgene equivalent (e.g., triphosgene) into the solution while stirring. The reaction is typically carried out at an elevated temperature (e.g., 60-120 °C)[1].

-

Monitor the reaction until completion.

-

The resulting morpholine-4-carbonyl chloride can be isolated, or the reaction mixture can be carried forward to the next step.

Step 2: Amination

-

The crude or purified morpholine-4-carbonyl chloride is dissolved in an inert solvent (e.g., dichloromethane) and cooled to 0 °C.

-

A solution of ammonia in a suitable solvent (e.g., aqueous ammonia or ammonia in methanol) is added dropwise with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O₂ | [2] |

| Molecular Weight | 130.15 g/mol | [2] |

| Melting Point | 128 °C | |

| XLogP3 | -1.2 | [2] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| CAS Number | 2158-02-3 | [2] |

Biological Activity and Mechanism of Action

This compound has been identified as a compound of interest due to its potential biological activities, primarily as a DNA polymerase inhibitor and a ligand for the cannabinoid receptor 2 (CB2).

DNA Polymerase Inhibition

This compound has been reported to inhibit the activity of DNA polymerases.[2] DNA polymerases are crucial enzymes involved in DNA replication and repair. By inhibiting these enzymes, compounds can halt the proliferation of rapidly dividing cells, a hallmark of cancer. The precise mechanism of inhibition by this compound is not fully elucidated but is thought to involve binding to the DNA template strand, thereby preventing the polymerase from synthesizing new DNA.

References

Morpholine-4-carboxamide: A Technical Guide on a Putative Polymerase Chain Inhibitor

Disclaimer: The following document provides a technical overview of Morpholine-4-carboxamide, which has been described in some commercial, non-peer-reviewed sources as a polymerase chain inhibitor. However, a comprehensive review of published scientific literature reveals a significant lack of primary research and quantitative data to substantiate this claim and to fully characterize its mechanism of action and biological effects. This guide, therefore, synthesizes the available information and presents detailed, standardized experimental protocols that would be necessary to validate the hypothesized activities of this compound.

Introduction

This compound (CAS No: 2158-02-3) is a synthetic organic compound featuring a morpholine ring linked to a carboxamide group. While the morpholine scaffold is present in numerous biologically active molecules, the specific activity of this compound is not well-documented in peer-reviewed literature. Some commercial suppliers have claimed that it functions as a polymerase chain inhibitor by binding to the DNA template strand, thereby preventing the elongation of the nascent DNA chain.

This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, including its synthesis, its hypothesized mechanism of action, and detailed protocols for its experimental validation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2158-02-3 |

| Molecular Formula | C₅H₁₀N₂O₂ |

| Molecular Weight | 130.15 g/mol |

| Appearance | Solid |

| Melting Point | 128 °C |

| SMILES | C1COCCN1C(=O)N |

Hypothesized Mechanism of Action: Polymerase Chain Inhibition

It is proposed that this compound exerts its inhibitory effect on DNA synthesis by directly interacting with the DNA template. According to this hypothesis, the compound binds to the template strand, creating a steric hindrance that prevents the DNA polymerase from processively adding nucleotides to the growing primer strand. This mode of action would classify it as a non-competitive inhibitor with respect to deoxynucleotide triphosphates (dNTPs).

Further unverified claims suggest that this compound may also influence other cellular processes, such as caspase activation and histone acetylation. These potential off-target or secondary effects require rigorous experimental investigation.

Early Studies on the Biological Activity of Morpholine-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboxamide, a simple heterocyclic amide, has served as a foundational scaffold in the exploration of a diverse range of biologically active compounds. While early research on the parent molecule is limited, its structural motif has been extensively incorporated into more complex derivatives, leading to the discovery of potent agents with activities spanning from antimalarial and anticancer to antimicrobial and central nervous system modulation. This technical guide provides an in-depth overview of the early studies on the biological activity of this compound and its key derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.

Core Biological Activities of the this compound Scaffold

Early investigations into the biological profile of the core this compound structure identified two primary areas of interaction: DNA polymerase inhibition and cannabinoid receptor binding. These initial findings provided a crucial springboard for the subsequent development of a multitude of derivatives with enhanced potency and specificity.

DNA Polymerase Inhibition

The parent this compound has been identified as an inhibitor of DNA polymerase.[1] This enzyme is crucial for DNA replication and repair, making it a key target in cancer therapy. By impeding the function of DNA polymerase, this compound can disrupt the proliferation of rapidly dividing cancer cells. The precise mechanism of inhibition and the specific isoforms of DNA polymerase targeted by the parent compound require further detailed investigation.

Cannabinoid Receptor 2 (CB2) Binding

This compound has also been shown to bind to the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells and is implicated in the modulation of inflammatory and neuropathic pain. This interaction suggests a potential therapeutic role for this compound and its derivatives in the treatment of inflammatory diseases.

Key Derivatives and Their Biological Activities

The versatility of the this compound scaffold has been demonstrated through the synthesis and evaluation of numerous derivatives. The following sections detail the biological activities of two prominent classes of these derivatives: quinoline-4-carboxamides and pyrazole-4-carboxamides.

Quinoline-4-carboxamide Derivatives: Potent Antimalarial Agents

A significant body of research has focused on the development of quinoline-4-carboxamide derivatives as novel antimalarial drugs. These compounds have demonstrated potent activity against various strains of Plasmodium falciparum, the parasite responsible for malaria.

Quantitative Data:

| Compound ID | Target | Assay | IC50 / EC50 / MIC | Reference |

| Quinoline-4-carboxamide Derivative 1 | P. falciparum (3D7) | In vitro antiplasmodial assay | 120 nM (EC50) | [2] |

| Quinoline-4-carboxamide Derivative 2 | P. falciparum (3D7) | In vitro antiplasmodial assay | 1 nM (EC50) | [3] |

| Quinoline-4-carboxamide Derivative 25 | P. falciparum | In vitro antiplasmodial assay | 70 nM (EC50) | [3] |

Experimental Protocols:

Synthesis of Quinoline-4-carboxamide Derivatives (General Procedure):

A common synthetic route involves the Pfitzinger reaction, where an isatin is reacted with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid. This intermediate is then coupled with an appropriate amine to form the final carboxamide derivative.[4][5][6][7]

-

Step 1: Pfitzinger Reaction: Isatin and a ketone are heated in the presence of a base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol/water) to form the corresponding quinoline-4-carboxylic acid.[4]

-

Step 2: Amide Coupling: The resulting carboxylic acid is activated (e.g., using EDC/HOBt or conversion to the acid chloride) and reacted with the desired amine to yield the quinoline-4-carboxamide.[4]

In Vitro Antiplasmodial Activity Assay:

The antiplasmodial activity of the synthesized compounds is typically evaluated against chloroquine-sensitive and resistant strains of P. falciparum. The assay measures the inhibition of parasite growth in vitro.

-

Cell Culture: P. falciparum is cultured in human erythrocytes in a suitable medium (e.g., RPMI 1640) supplemented with human serum and hypoxanthine.

-

Drug Treatment: The cultured parasites are exposed to serial dilutions of the test compounds for a defined period (e.g., 72 hours).

-

Growth Inhibition Measurement: Parasite growth is assessed using various methods, such as microscopic counting of parasitemia, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or using DNA-intercalating fluorescent dyes like SYBR Green I. The concentration of the compound that inhibits 50% of parasite growth (EC50) is then determined.

Signaling Pathway:

The antimalarial activity of some quinoline-4-carboxamide derivatives has been attributed to the inhibition of the parasite's translation elongation factor 2 (eEF2), a key component of the protein synthesis machinery.

Caption: Inhibition of parasite protein synthesis by a quinoline-4-carboxamide derivative.

Pyrazole-4-carboxamide Derivatives: Broad-Spectrum Antimicrobial Activity

Derivatives of this compound incorporating a pyrazole ring have been investigated for their antimicrobial properties against a range of bacteria and fungi.

Quantitative Data:

| Compound ID | Target Organism | Assay | MIC (µg/mL) | Reference |

| Pyrazole-4-carboxamide Derivative 1 | Staphylococcus aureus | Broth microdilution | 12.5 | [8] |

| Pyrazole-4-carboxamide Derivative 2 | Escherichia coli | Broth microdilution | 25 | [8] |

| Pyrazole-4-carboxamide Derivative 3 | Candida albicans | Broth microdilution | 6.25 | [8] |

Experimental Protocols:

Synthesis of Pyrazole-4-carboxamide Derivatives (General Procedure):

The synthesis of pyrazole-4-carboxamides often involves the reaction of a pyrazole-4-carboxylic acid or its corresponding acid chloride with an appropriate amine. The pyrazole core itself can be synthesized through various methods, such as the condensation of a 1,3-dicarbonyl compound with hydrazine.[8][9][10][11][12]

-

Step 1: Pyrazole Synthesis: A 1,3-dicarbonyl compound is reacted with hydrazine hydrate to form the pyrazole ring.

-

Step 2: Carboxylation: The pyrazole ring is functionalized with a carboxylic acid group at the 4-position.

-

Step 3: Amide Formation: The pyrazole-4-carboxylic acid is then coupled with morpholine or a substituted amine to yield the final product.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

-

Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Early studies have established this compound as a valuable and versatile scaffold in medicinal chemistry. While the biological activities of the parent compound are noteworthy, its true potential has been realized through the extensive development of its derivatives. The potent antimalarial activity of quinoline-4-carboxamides and the broad-spectrum antimicrobial effects of pyrazole-4-carboxamides highlight the success of this derivatization approach. Future research in this area will likely focus on elucidating the detailed mechanisms of action of these compounds, exploring their potential in other therapeutic areas, and optimizing their pharmacokinetic and pharmacodynamic properties for clinical development. The foundational knowledge presented in this guide serves as a critical resource for researchers and drug development professionals working to harness the full therapeutic potential of the this compound core.

References

- 1. mdpi.com [mdpi.com]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chemmethod.com [chemmethod.com]

- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2012055864A1 - Process for the preparation of pyrazole-4-carboxamides - Google Patents [patents.google.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. actascientific.com [actascientific.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Mechanism of Action of Morpholine-4-Carboxamide Derivatives in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine-4-Carboxamide Scaffold

The morpholine ring is a prevalent heterocyclic motif in medicinal chemistry, recognized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When functionalized as a this compound, this scaffold serves as a versatile building block for a diverse range of biologically active compounds. While not a standalone therapeutic agent, the this compound core is integral to numerous molecules designed to interact with critical biological targets.

Recent research has highlighted the potential of morpholine-containing compounds as anticancer agents.[1][2] Many of these derivatives exert their cytotoxic effects by inducing cell cycle arrest and apoptosis, pointing towards interference with fundamental cellular processes like DNA replication and repair.[2][3] This guide focuses on a key mechanism of action for this class of compounds: the inhibition of DNA synthesis through the targeting of DNA ligases, enzymes essential for genomic integrity.

Core Mechanism of Action: Inhibition of DNA Ligase

DNA ligases are indispensable enzymes that catalyze the formation of phosphodiester bonds, sealing breaks in the DNA backbone. This function is critical during DNA replication for joining Okazaki fragments and throughout various DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and non-homologous end joining (NHEJ).[4][5] By inhibiting DNA ligase, compounds can stall DNA replication and prevent the repair of DNA damage, leading to the accumulation of genomic instability and ultimately triggering cell death in rapidly proliferating cancer cells.

The DNA Ligation Pathway

ATP-dependent human DNA ligases operate via a three-step nucleotidyl transferase reaction:[4][5]

-

Enzyme Adenylation: The ligase reacts with ATP, forming a covalent ligase-AMP intermediate with the release of pyrophosphate (PPi). The AMP is attached to a conserved lysine residue within the enzyme's active site.

-

AMP Transfer: The activated AMP moiety is transferred from the ligase to the 5'-phosphate end of the DNA nick, creating a DNA-adenylate intermediate.

-

Nick Sealing: The ligase catalyzes the nucleophilic attack of the 3'-hydroxyl terminus on the activated 5'-adenylated phosphate, forming a phosphodiester bond to seal the nick and releasing AMP.

Inhibition by this compound Derivatives

Derivatives of this compound are proposed to inhibit DNA ligase activity primarily by interfering with the initial enzyme adenylation step. By mimicking the structure of the adenosine ribose or other parts of the ATP cofactor, these small molecules can bind to the ATP-binding pocket of the ligase. This competitive binding prevents the formation of the essential ligase-AMP intermediate, thereby halting the entire ligation cascade.

Quantitative Data: In Vitro Anticancer Activity

The downstream effect of DNA synthesis and repair inhibition is potent cytotoxicity against cancer cells. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) for various this compound derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of Morpholine-Substituted Quinazoline Derivatives [2]

| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | SHSY-5Y (Neuroblastoma) IC₅₀ (µM) |

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Table 2: Cytotoxicity of Morpholine-Acetamide Derivatives [6]

| Compound | ID8 (Ovarian) IC₅₀ (µM) | Carbonic Anhydrase IC₅₀ (µM) |

| 1c | - | 8.80 |

| 1h | 9.40 | 8.12 |

| 1i | 11.2 | - |

| Cisplatin | 8.50 | - |

| Acetazolamide | - | 7.51 |

Table 3: Cytotoxicity of 6-cinnamamido-quinoline-4-carboxamide Derivatives [7]

| Cell Line | 5a IC₅₀ (µM) | 5b IC₅₀ (µM) | 5c IC₅₀ (µM) |

| CCRF/CEM (Leukemia) | 2.6 ± 0.4 | 1.8 ± 0.2 | 1.9 ± 0.3 |

| NTUB1 (Bladder) | 3.1 ± 0.5 | 2.5 ± 0.4 | 2.2 ± 0.3 |

| PC-3 (Prostate) | 4.5 ± 0.6 | 3.9 ± 0.5 | 3.5 ± 0.4 |

| A549 (Lung) | 4.8 ± 0.7 | 4.1 ± 0.6 | 3.8 ± 0.5 |

Experimental Protocols

Validating the mechanism of action requires both biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro DNA Ligase Inhibition Assay (Gel-Based)

This assay directly measures the enzymatic activity of a DNA ligase on a specific DNA substrate and its inhibition by a test compound.[8][9]

Materials:

-

Purified human DNA ligase I (hLigI)

-

Nicked DNA substrate: A double-stranded oligonucleotide with a single-strand break, where one of the 5' ends is radiolabeled (e.g., with ³²P).

-

Ligase Assay Buffer (10x): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 20 mM TCEP, 10 mM ATP.

-

Test Compound (e.g., this compound derivative) dissolved in DMSO.

-

Formamide Stop Buffer: 98% formamide, 10 mM EDTA, Bromophenol Blue, Xylene Cyanol.

-

Denaturing polyacrylamide gel (15% urea-polyacrylamide).

-

TBE Buffer (0.5x).

Procedure:

-

Reaction Setup: Prepare reaction mixtures in PCR tubes on ice. For a 20 µL reaction, combine:

-

2 µL of 10x Ligase Assay Buffer.

-

1 µL of radiolabeled nicked DNA substrate (e.g., 10 pmol).

-

1 µL of test compound at various concentrations (or DMSO for control).

-

Purified hLigI (e.g., 0.25 pmol).

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Quenching: Stop the reactions by adding 20 µL of Formamide Stop Buffer.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Electrophoresis: Load 20 µL of each sample onto a 15% urea-polyacrylamide gel. Run the gel in 0.5x TBE at 300V until the bromophenol blue dye is near the bottom.[10]

-

Visualization: Dry the gel and expose it to a phosphor screen.

-

Quantification: Analyze the gel using a phosphorimager. The ligated product will be a longer oligonucleotide that migrates slower than the unligated, radiolabeled substrate. Calculate the percentage of ligation and inhibition relative to the control.

Cellular DNA Repair Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage and assessing the capacity of cells to repair it.[11][12]

Materials:

-

Human cancer cell line (e.g., A549).

-

Cell culture medium and supplements.

-

DNA damaging agent (e.g., H₂O₂ for single-strand breaks, MMS for alkylation).[12][13]

-

Test compound.

-

Low melting point agarose (LMPA).

-

Normal melting point agarose (NMPA).

-

Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10.

-

Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.

-

Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.

-

DNA stain (e.g., SYBR Gold or ethidium bromide).

-

Microscope slides.

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a non-lethal dose of a DNA damaging agent (e.g., 100 µM H₂O₂ on ice for 20 min).

-

Repair Incubation: Wash the cells to remove the damaging agent and incubate them in fresh medium containing the test compound (or DMSO control) for various time points (e.g., 0, 15, 30, 60 minutes) to allow for DNA repair.

-

Cell Harvesting: Harvest the cells by trypsinization and resuspend in ice-cold PBS at ~1 x 10⁵ cells/mL.

-

Slide Preparation: Mix ~10 µL of the cell suspension with 90 µL of molten LMPA (at 37°C) and quickly pipette onto a slide pre-coated with NMPA. Cover with a coverslip and let it solidify on ice.

-

Lysis: Remove the coverslip and immerse the slides in cold Lysis Buffer for at least 1 hour at 4°C.

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Perform electrophoresis in the same buffer at ~25V (~300 mA) for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with Neutralization Buffer three times for 5 minutes each. Stain the slides with a DNA stain.

-

Visualization: Analyze the slides using a fluorescence microscope. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."

-

Analysis: Use image analysis software to measure the percentage of DNA in the comet tail. A delay in the reduction of tail DNA in compound-treated cells compared to controls indicates inhibition of DNA repair.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel inhibitors targeting DNA synthesis and repair. By specifically targeting enzymes like DNA ligase, these compounds can exploit the genomic instability and high replicative stress characteristic of cancer cells. The data presented herein demonstrates that derivatives incorporating this moiety exhibit significant anticancer activity in vitro. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to evaluate therapeutic efficacy and pharmacokinetic profiles. The detailed protocols provided in this guide offer a robust framework for the continued investigation and development of this important class of potential anticancer agents.

References

- 1. sciforum.net [sciforum.net]

- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and mechanistic conservation in DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. inspiralis.com [inspiralis.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Comet assay to measure DNA repair: approach and applications [frontiersin.org]

- 13. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Synthesis and Characterization of Morpholine-4-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of morpholine-4-carboxamide derivatives. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of bioactive molecules.[1] When functionalized as a carboxamide, this core structure gives rise to a versatile class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Core Synthesis Strategies

The synthesis of this compound derivatives can be broadly categorized into several key strategies, primarily involving the acylation of morpholine or the reaction of a morpholine-containing intermediate with a suitable amine or other nucleophile. A general workflow for one common synthetic approach is outlined below.

References

An In-Depth Technical Guide on the Potential Therapeutic Targets of Morpholine-4-carboxamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboxamide is a heterocyclic organic compound featuring a morpholine ring linked to a carboxamide group. While the therapeutic profile of this specific molecule is an area of ongoing investigation, its core structure serves as a vital pharmacophore in medicinal chemistry. The morpholine moiety is frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and bioavailability, and to modulate interactions with biological targets. This guide explores the known therapeutic targets of this compound and, more broadly, the diverse targets of its more complex derivatives, which have shown significant promise in treating a range of diseases from infectious agents to cancer and neurodegenerative disorders.

Therapeutic Targets of this compound

Direct investigations into this compound have identified several key biological activities, suggesting its potential as a therapeutic agent in diseases characterized by hyperproliferation and inflammation.

DNA Polymerase Inhibition

This compound is recognized as a polymerase chain inhibitor. Its primary[1] mechanism of action involves inhibiting the activity of DNA polymerases, which are crucial enzymes for DNA replication and repair. The compoun[1][2]d is thought to bind to the DNA template strand, physically obstructing the polymerase from adding new nucleotides to the growing primer strand. This disrup[1]tion of DNA synthesis makes it a candidate for treating hyperproliferative diseases.

-

Pote[1]ntial Applications :

-

Cancer : By halting DNA replication, the compound can selectively target rapidly dividing cancer cells.

-

P[1]soriasis : This skin condition is characterized by the rapid overproduction of skin cells; inhibiting their proliferation could offer therapeutic relief.

-

Cannabinoid Receptor 2 (CB2) Binding

This compound has been shown to bind to the Cannabinoid Receptor 2 (CB2). The CB2 rec[1]eptor is a G protein-coupled receptor primarily expressed on immune cells. Its activation is associated with anti-inflammatory and immunomodulatory effects, without the psychoactive effects linked to the CB1 receptor. This intera[3]ction suggests a role for this compound in treating inflammatory conditions.

-

Pote[4]ntial Applications :

-

Psoriasis and Arthritis : The anti-inflammatory properties resulting from CB2 activation could be beneficial in these autoimmune diseases.

-

1.3[1] Other Anticancer Mechanisms

Preliminary research indicates that this compound may possess additional anticancer properties through the inhibition of caspase activation and histone protein acetylation.

-

Caspa[1]se Inhibition : Caspases are key proteases in the apoptotic (programmed cell death) pathway. While their inhibition might seem counterintuitive for an anticancer agent, in some contexts, modulating specific caspase activities can influence cell fate and inflammation.

-

Histone Acetylation Inhibition : The acetylation of histones is a critical epigenetic modification that regulates gene expression. Inhibiting this process can alter the expression of genes involved in cell cycle control and proliferation, potentially leading to an anti-tumor effect.

Therapeutic Targets of this compound Derivatives

The morpholine scaffold is a versatile building block for more complex molecules. Medicinal c[5]hemists have synthesized numerous derivatives that exhibit high potency against a wide array of therapeutic targets.

Antimalarial: Inhibition of PfEF2

A series of quinoline-4-carboxamide derivatives, which incorporate a morpholine moiety, have demonstrated potent, multistage antimalarial activity. The molecul[6]ar target for these compounds was identified as the Plasmodium falciparum translation elongation factor 2 (PfEF2). PfEF2 is es[7][8]sential for protein synthesis, and its inhibition leads to parasite death. One promisi[7]ng compound from this series, DDD107498 (M5717), has advanced to preclinical development.

Table 1:[9][10] In Vitro Activity of Antimalarial Quinoline-4-carboxamide Derivatives

| Compound | P. falciparum (3D7) EC50 (nM) | Lipophilic Ligand Efficiency (LLE) | Reference |

|---|---|---|---|

| 1 (Hit) | 120 | - | |

| 11 [6] | - | - | |

| 24 [6] | 150 | 4.2 | |

| 25 [6] | 70 | 5.4 |

| DDD10[6]7498 | 1 | 5.9 | |

Oncology: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Certain mor[11][12][13]pholine-containing compounds have been identified as potent inhibitors of this pathway, targeting kinases like PI3K and mTOR. For example[14], N-arylsulfonamide derivatives incorporating a 2,6-disubstituted morpholine ring can block the PI3K/Akt/mTOR signaling cascade, leading to anti-proliferative effects in various human tumor cell lines.

Table 2: Anti-proliferative Activity of a Spirooxindole-Morpholine-Triazole Derivative

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| A549 | Lung | 1.87 - 4.36 | |

| MCF-7[7] | Breast | - | |

| HeLa[7] | Cervical | - |

| DU-14[7]5 | Prostate | - | |

Experimental Protocols

Chemical Synthesis: General Amide Formation

A common method for synthesizing carboxamide derivatives involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent. For instance, the synthesis of N-(4-Chlorophenyl)this compound can be achieved by reacting morpholine with (4-chlorophenyl)carbamic chloride.

-

Mate[15]rials : Morpholine, (4-chlorophenyl)carbamic chloride, Ethanol.

-

Procedure :

-

Combine equimolar amounts (e.g., 0.1 mol) of morpholine and (4-chlorophenyl)carbamic chloride in a suitable volume of ethanol (e.g., 20 ml).

-

Sti[15]r the mixture under reflux for a specified period (e.g., 4 hours).

-

Upo[15]n completion, cool the reaction mixture to allow the product to precipitate.

-

Collect the solid product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final compound.

-

Cha[15]racterize the final product using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

-

Biological Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic effects of chemical compounds.

-

Prin[16][17]ciple : Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

-

Proto[16]col :

-

Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for attachment.

-

C[17]ompound Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control.

-

MTT Addition : Remove the treatment media and add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well. Incubate fo[17]r 2-4 hours at 37°C until a purple precipitate is visible.

-

S[17]olubilization : Add a solubilization agent (e.g., 100 µL of DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

-

A[17]bsorbance Reading : Shake the plate for ~15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at 570 nm.

-

D[17]ata Analysis : Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Conclusion

This compound itself presents as a promising scaffold with direct inhibitory effects on DNA polymerase and potential immunomodulatory activity via the CB2 receptor. However, its true therapeutic potential is magnified when viewed as a foundational structure for medicinal chemistry. The development of highly potent and specific derivatives targeting critical pathways in malaria (PfEF2) and cancer (PI3K/Akt/mTOR) underscores the versatility and importance of the morpholine ring in modern drug discovery. Further exploration of this chemical space is likely to yield novel candidates for a wide range of diseases, leveraging the favorable pharmacokinetic properties and diverse biological interactions afforded by the morpholine moiety.

References

- 1. This compound | 2158-02-3 | FM131592 [biosynth.com]

- 2. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine containing CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An innovative study design with intermittent dosing to generate a GLP-regulatory package in preclinical species for long lasting molecule M5717, inhibitor of Plasmodium eukaryotic translation elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Translation inhibition efficacy does not determine the Plasmodium berghei liver stage antiplasmodial efficacy of protein synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. N-(4-Chlorophenyl)this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

Methodological & Application

Synthesis and Application of Morpholine-4-carboxamide: A Detailed Protocol for Research Laboratories

Abstract

Morpholine-4-carboxamide is a versatile scaffold in medicinal chemistry, recognized for its role as a polymerase chain inhibitor and a ligand for the cannabinoid receptor 2 (CB2).[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound via two common and effective methods: the reaction of morpholine with urea and the use of 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent. This application note is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the synthetic routes, detailed experimental procedures, product characterization data, and an overview of its biological signaling pathways.

Introduction

The morpholine moiety is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. When combined with a carboxamide group, the resulting this compound serves as a valuable building block for the development of novel therapeutic agents. Its documented activities as a DNA polymerase inhibitor and a CB2 receptor ligand highlight its potential in oncology and immunology. This protocol outlines two robust and reproducible methods for its synthesis in a research laboratory setting.

Comparative Analysis of Synthesis Methods

The choice of synthetic methodology can significantly impact the yield, purity, and scalability of the preparation of this compound. Below is a comparative summary of the two primary methods detailed in this document.

| Parameter | Method 1: Urea-Based Synthesis | Method 2: CDI-Based Synthesis |

| Starting Materials | Morpholine, Urea | Morpholine, 1,1'-Carbonyldiimidazole (CDI) |

| Reaction Conditions | High temperature (120-130 °C) | Mild (Room temperature to gentle heating) |